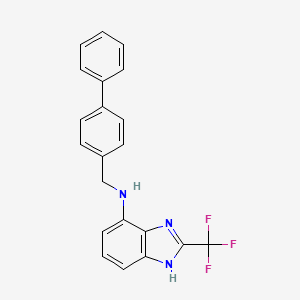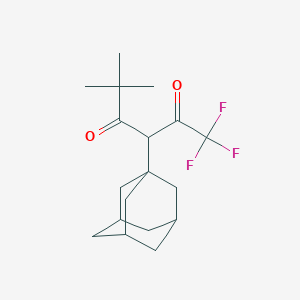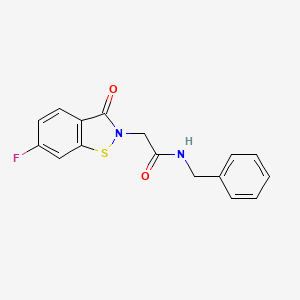![molecular formula C10H5N7O2 B11062890 14-nitro-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene](/img/structure/B11062890.png)
14-nitro-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“14-nitro-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene” is a complex organic compound with a unique fused-ring system. Let’s break down its structure:
Chemical Formula: CHClN
Molecular Weight: Approximately 284.18 g/mol
IUPAC Name: 5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene dihydrochloride
Preparation Methods
Synthetic Routes:
Unfortunately, specific synthetic routes for this compound are scarce in the literature. it likely involves intricate cyclization reactions to form the fused hexacyclic system.
Industrial Production:
Industrial-scale production methods remain undisclosed, but research efforts continue to explore efficient and scalable synthesis routes.
Chemical Reactions Analysis
Reactivity: Due to its strained ring system, “14-nitro-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene” may undergo various reactions
Common Reagents and Conditions: These would depend on the specific reaction, but typical reagents include oxidants, reducing agents, and Lewis acids.
Major Products: Diverse products could arise, including derivatives with altered nitrogen substitution patterns.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel materials.
Biology: Investigating its interactions with biological systems, such as receptors or enzymes.
Medicine: Could serve as a scaffold for drug design due to its unique structure.
Mechanism of Action
The precise mechanism remains elusive, but its effects likely involve interactions with cellular components, receptors, or enzymes. Further studies are needed to unravel its biological impact.
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H5N7O2 |
|---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
14-nitro-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene |
InChI |
InChI=1S/C10H5N7O2/c18-17(19)6-1-2-7-8(3-6)16-5-12-14-10(16)9-13-11-4-15(7)9/h1-5H |
InChI Key |
AZGRFXPOSAMFCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N3C=NN=C3C4=NN=CN24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tetrazolo[1,5-b]pyridazin-6-ylethane-1,2-diamine](/img/structure/B11062815.png)
![ethyl (4-{[(2-fluorophenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11062818.png)

![4-cyclohexyl-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11062823.png)
![(4-Chlorophenyl){2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methanone](/img/structure/B11062829.png)

![6-(3,4-dimethoxyphenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11062832.png)
![8-nitro-3-(phenylcarbonyl)-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11062835.png)
![Methyl 3-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-4-(piperidin-1-yl)benzoate](/img/structure/B11062842.png)
![1-(3-Chlorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione](/img/structure/B11062850.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11062853.png)

![1-[1-(3,4-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinolin-2(1H)-yl]-2,2,2-trifluoroethanone](/img/structure/B11062866.png)

